10-acetyl-3-(2-chlorophenyl)-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one
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Overview
Description
10-acetyl-3-(2-chlorophenyl)-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one is a complex organic compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of applications, particularly in the field of medicine as anxiolytics, sedatives, and muscle relaxants. This specific compound, due to its unique structure, has garnered interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-acetyl-3-(2-chlorophenyl)-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one typically involves multi-step organic reactions. The process begins with the preparation of the core benzodiazepine structure, followed by the introduction of acetyl, chlorophenyl, and methylphenyl groups through various substitution reactions. Common reagents used in these reactions include acetyl chloride, chlorobenzene, and methylbenzene, under conditions such as refluxing in the presence of a catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound would involve large-scale synthesis using automated reactors to ensure precision and efficiency. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenation reagents like bromine (Br2) or chlorination reagents like thionyl chloride (SOCl2).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
10-acetyl-3-(2-chlorophenyl)-11-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.
Biology: Studied for its potential interactions with various biological receptors.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety and related disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, it enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. This mechanism is similar to other benzodiazepines, which are known for their anxiolytic and sedative properties.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic properties.
Lorazepam: Known for its sedative effects.
Clonazepam: Used primarily for its anticonvulsant properties.
Properties
CAS No. |
351163-00-3 |
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Molecular Formula |
C28H25ClN2O2 |
Molecular Weight |
457g/mol |
IUPAC Name |
5-acetyl-9-(2-chlorophenyl)-6-(4-methylphenyl)-8,9,10,11-tetrahydro-6H-benzo[b][1,4]benzodiazepin-7-one |
InChI |
InChI=1S/C28H25ClN2O2/c1-17-11-13-19(14-12-17)28-27-24(30-23-9-5-6-10-25(23)31(28)18(2)32)15-20(16-26(27)33)21-7-3-4-8-22(21)29/h3-14,20,28,30H,15-16H2,1-2H3 |
InChI Key |
YHUPLGOEEUCBGL-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4Cl)NC5=CC=CC=C5N2C(=O)C |
Canonical SMILES |
CC1=CC=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=CC=C4Cl)NC5=CC=CC=C5N2C(=O)C |
Origin of Product |
United States |
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